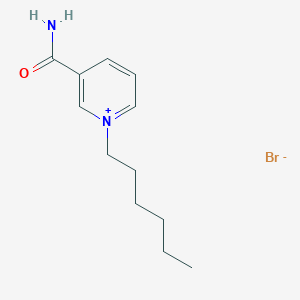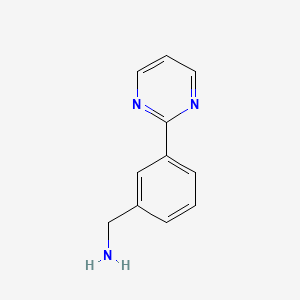
3-Pyrimidin-2-ylbenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrimidin-2-ylbenzylamine is an organic compound with the empirical formula C11H11N3 . It has a molecular weight of 185.23 .
Molecular Structure Analysis
The molecular structure of 3-Pyrimidin-2-ylbenzylamine can be represented by the SMILES stringNCc1cccc(c1)-c2ncccn2 . The InChI representation is 1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2 . Physical And Chemical Properties Analysis
3-Pyrimidin-2-ylbenzylamine has a molecular weight of 185.23 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
- Testing: In vitro and in vivo models are used to test the anti-inflammatory effects. Results Summary: Studies have shown that pyrimidines exhibit potent anti-inflammatory effects, with detailed structure-activity relationships (SARs) providing insights into their pharmacological potential .
Anticancer Applications
Scientific Field
- Clinical Trials: Conducting trials to assess efficacy and safety. Results Summary: Certain pyrimidine derivatives have been found effective against various cancer types, showing promise as therapeutic agents .
Antimicrobial Applications
Scientific Field
- Mechanism Study: Investigating the mode of action at the molecular level. Results Summary: Pyrimidines have shown to inhibit the growth of several bacterial and viral strains, indicating their potential as antimicrobial drugs .
Antiviral Applications
Scientific Field
- Drug Development: Formulating antiviral drugs based on pyrimidine structures. Results Summary: Research indicates that pyrimidine derivatives can effectively reduce viral load in infected cells, offering a pathway for antiviral drug development .
Antihypertensive Applications
Scientific Field
- Pathway Analysis: Studying the interaction with the renin-angiotensin system. Results Summary: Some pyrimidine compounds have demonstrated the ability to lower blood pressure, suggesting their use as antihypertensive agents .
Antioxidant Applications
Scientific Field
- Cellular Assays: Testing the protective effects against oxidative damage in cells. Results Summary: Studies have shown that pyrimidines can act as antioxidants, providing protection against cellular damage caused by oxidative stress .
CNS Depressive Applications
Scientific Field
- Behavioral Studies: Conducting animal model studies to observe sedative effects. Results Summary: Some pyrimidines have shown to induce CNS depression, suggesting their potential use in managing anxiety and sleep disorders .
Anticonvulsant Applications
Scientific Field
- Electrophysiological Studies: Monitoring brain activity to assess drug effects. Results Summary: Research has indicated that certain pyrimidine derivatives can reduce seizure frequency and severity, providing a basis for anticonvulsant drug development .
Antituberculosis Applications
Scientific Field
- Drug Formulation: Developing formulations suitable for tuberculosis treatment. Results Summary: Studies suggest that pyrimidine derivatives can inhibit the growth of M. tuberculosis, indicating their potential as antituberculosis agents .
Antipyretic Applications
Scientific Field
- Thermoregulation Analysis: Studying the impact on the body’s thermoregulatory processes. Results Summary: Certain pyrimidines have demonstrated antipyretic effects, reducing fever in preclinical models .
Antifungal Applications
Scientific Field
- Mechanism Elucidation: Investigating how the compounds disrupt fungal cell functions. Results Summary: Pyrimidine derivatives have shown effectiveness against several fungal pathogens, suggesting their use as antifungal agents .
Kinase Inhibition Applications
Scientific Field
- Signal Transduction Studies: Analyzing the effects on cellular signaling pathways. Results Summary: Pyrimidine-based kinase inhibitors have been effective in modulating signal transduction, offering therapeutic potential for various diseases .
Protease Inhibition Applications
Scientific Field
- Molecular Docking: Using computational methods to predict the binding affinity and interaction between pyrimidines and protease enzymes. Results Summary: Certain pyrimidine derivatives have shown promise as protease inhibitors, which could lead to new therapeutic agents for diseases where protease activity is a factor .
Neuroprotective Applications
Scientific Field
- Animal Studies: Assessing the impact of pyrimidine derivatives on cognitive and motor functions in disease models. Results Summary: Research has indicated that pyrimidine derivatives can provide neuroprotection, reducing neuronal damage and improving symptoms in preclinical models .
Diabetes Management Applications
Scientific Field
- Glucose Tolerance Tests: Testing the efficacy of pyrimidine compounds in improving glucose tolerance in diabetic models. Results Summary: Some pyrimidine derivatives have been found to enhance insulin secretion or improve glucose tolerance, suggesting their use in diabetes management .
Immunomodulatory Applications
Scientific Field
- In Vivo Models: Observing the impact of pyrimidine compounds on immune responses in animal models. Results Summary: Pyrimidine derivatives have demonstrated the ability to modulate immune responses, providing potential therapeutic options for immune-related conditions .
Cardiovascular Disease Applications
Scientific Field
- Cardiomyocyte Protection: Assessing the protective effects against ischemia-reperfusion injury in heart cells. Results Summary: Studies suggest that pyrimidine derivatives can reduce atherosclerotic plaque formation and protect heart cells from damage, indicating their potential in cardiovascular disease treatment .
Gastrointestinal Disorder Applications
Scientific Field
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-pyrimidin-2-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSXDKVANPZCBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640279 |
Source


|
| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrimidin-2-ylbenzylamine | |
CAS RN |
910036-92-9 |
Source


|
| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

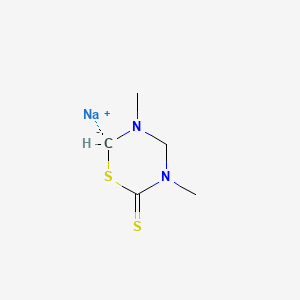
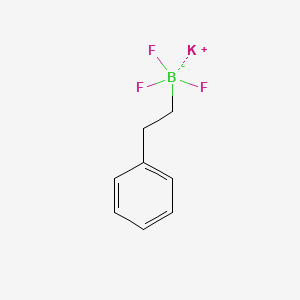
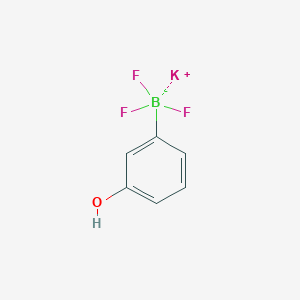
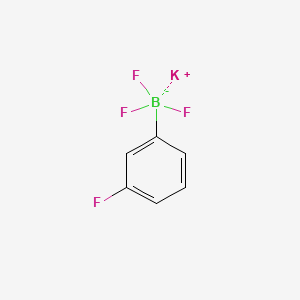
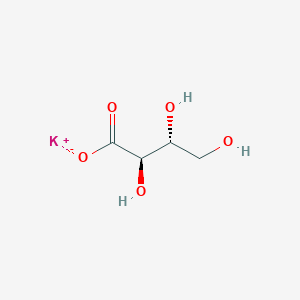
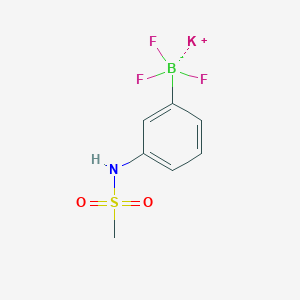
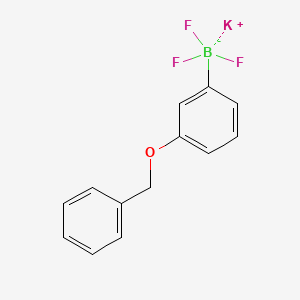
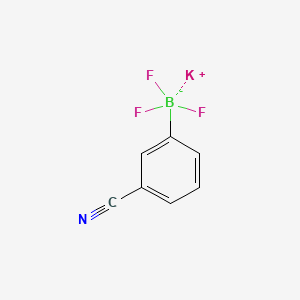
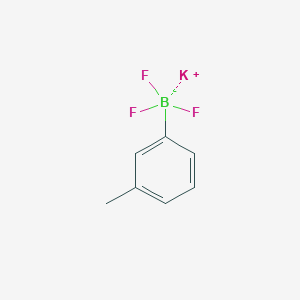
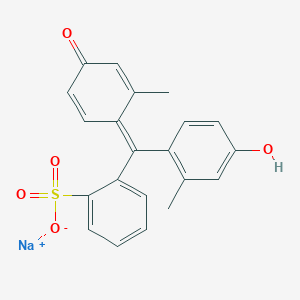
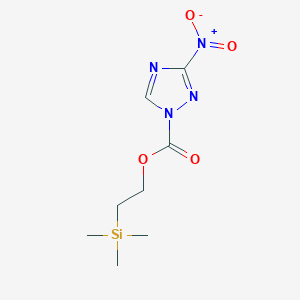
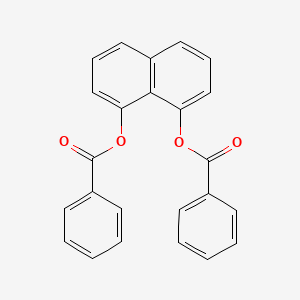
![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)
